molecular formula C22H24N2O4S B12297310 1,3,3-Trimethyl-2-[2-(2-methyl-3h-indol-3-yl)ethenyl]-3h-indolium hydrogen sulfate

1,3,3-Trimethyl-2-[2-(2-methyl-3h-indol-3-yl)ethenyl]-3h-indolium hydrogen sulfate

Cat. No.: B12297310
M. Wt: 412.5 g/mol
InChI Key: BDJFQERXSWMBCA-IERUDJENSA-M
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Description

1,3,3-Trimethyl-2-[2-(2-methyl-3h-indol-3-yl)ethenyl]-3h-indolium hydrogen sulfate is a complex organic compound known for its unique structure and properties It belongs to the class of indolium compounds, which are characterized by their indole-based core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-[2-(2-methyl-3h-indol-3-yl)ethenyl]-3h-indolium hydrogen sulfate typically involves the reaction of indole derivatives with appropriate alkylating agents. One common method involves the use of 2-methylindole as a starting material, which is then subjected to alkylation reactions to introduce the trimethyl and ethenyl groups. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-[2-(2-methyl-3h-indol-3-yl)ethenyl]-3h-indolium hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolium oxides, while reduction can produce reduced indolium derivatives .

Scientific Research Applications

1,3,3-Trimethyl-2-[2-(2-methyl-3h-indol-3-yl)ethenyl]-3h-indolium hydrogen sulfate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-[2-(2-methyl-3h-indol-3-yl)ethenyl]-3h-indolium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethyl-2-[2-(2-methyl-1h-indol-3-yl)ethenyl]-3h-indolium acetate
  • 1,3,3-Trimethyl-2-[2-(2-methyl-1h-indol-3-yl)ethenyl]-3h-indolium phosphate
  • 2,3,3-Trimethyl-3h-indole

Uniqueness

1,3,3-Trimethyl-2-[2-(2-methyl-3h-indol-3-yl)ethenyl]-3h-indolium hydrogen sulfate is unique due to its specific hydrogen sulfate group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium

InChI

InChI=1S/C22H23N2.H2O4S/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;1-5(2,3)4/h5-14,16H,1-4H3;(H2,1,2,3,4)/q+1;/p-1/b14-13+;

InChI Key

BDJFQERXSWMBCA-IERUDJENSA-M

Isomeric SMILES

CC1=NC2=CC=CC=C2C1/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.OS(=O)(=O)[O-]

Canonical SMILES

CC1=NC2=CC=CC=C2C1C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.OS(=O)(=O)[O-]

Origin of Product

United States

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